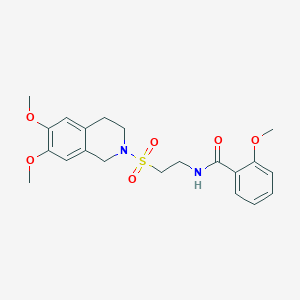
N-(2-((6,7-diméthoxy-3,4-dihydroisoquinoléin-2(1H)-yl)sulfonyl)éthyl)-2-méthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is a sophisticated organic molecule. The compound's structure, featuring a blend of methoxy and isoquinoline moieties, indicates its potential in various scientific applications, ranging from medicinal chemistry to material sciences.
Applications De Recherche Scientifique
This compound finds applications in various scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and catalysis.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: : Applied in the synthesis of advanced materials and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide can be achieved through multi-step organic synthesis. This typically involves the construction of the 6,7-dimethoxy-3,4-dihydroisoquinolin unit, followed by sulfonylation and subsequent coupling with 2-methoxybenzamide.
Industrial Production Methods: For large-scale production, this compound can be synthesized through optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced catalysis methods are often employed to maintain the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: The compound can undergo several chemical transformations:
Oxidation: : The 3,4-dihydroisoquinolin unit can be oxidized to form isoquinoline derivatives.
Reduction: : The nitro functionalities, if present, can be reduced to amines.
Substitution: : The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: : Nucleophiles like sodium methoxide (NaOMe) for methoxy substitutions.
Major Products Formed from These Reactions: Depending on the reaction, the products can include isoquinoline derivatives, amines, and substituted benzamides.
Mécanisme D'action
The compound interacts with molecular targets primarily through its isoquinoline and benzamide moieties. These interactions often involve binding to enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups enhance the molecule's solubility and bioavailability, facilitating its physiological effects.
Comparaison Avec Des Composés Similaires
Compared to other isoquinoline or benzamide derivatives, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide stands out due to its unique combination of functional groups. Similar compounds include:
N-2-isoquinolinesulfonamide
6,7-dimethoxyisoquinoline
2-methoxybenzamide
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-7-5-4-6-17(18)21(24)22-9-11-30(25,26)23-10-8-15-12-19(28-2)20(29-3)13-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWPWKBBZKDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2531886.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2531887.png)

![(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B2531892.png)

![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2531894.png)
